molecular formula C10H7FIN B6174679 8-fluoro-3-iodo-4-methylquinoline CAS No. 2245282-60-2

8-fluoro-3-iodo-4-methylquinoline

Cat. No.: B6174679
CAS No.: 2245282-60-2
M. Wt: 287.1
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-iodo-4-methylquinoline is an organic compound that has garnered significant attention due to its unique structure and broad range of biological activities. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 8-fluoro-3-iodo-4-methylquinoline involves several key steps. One common method includes the cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of 3-trifluoromethyl-5-fluoro-8-chloroquinoline . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

8-Fluoro-3-iodo-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are prevalent, where nucleophiles replace the halogen atoms in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinolines .

Scientific Research Applications

8-Fluoro-3-iodo-4-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antibacterial, antineoplastic, and antiviral properties.

    Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 8-fluoro-3-iodo-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The incorporation of fluorine and iodine atoms enhances the compound’s biological activity and provides unique properties that make it effective against various pathogens .

Comparison with Similar Compounds

8-Fluoro-3-iodo-4-methylquinoline can be compared with other fluorinated quinolines, such as:

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

What sets this compound apart is its unique combination of fluorine and iodine atoms, which enhances its biological activity and provides a broader range of applications in various fields .

Properties

CAS No.

2245282-60-2

Molecular Formula

C10H7FIN

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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